Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl ester and an amino group in its structure contributes to its potential biological activities and applications.
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate can be classified as:
The synthesis of ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate can involve several key steps:
The synthesis may require specific conditions such as low temperatures (e.g., -78 °C) during the reaction initiation followed by gradual warming to room temperature for completion. Yields can vary based on the specific reagents and conditions used, with reported yields around 64% for related compounds .
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate has a complex molecular structure characterized by:
The molecular formula for this compound is , and it has a molecular weight of approximately 232.28 g/mol. The presence of various functional groups suggests potential reactivity and interaction with biological systems.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and selectivity for desired products.
The mechanism by which ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate exerts its effects, particularly in biological systems, is not fully elucidated but may involve:
Research on related compounds indicates that modifications in the imidazole ring or substituents can significantly alter biological activity, suggesting that further studies are needed to understand its precise mechanism.
Key physical properties include:
Chemical properties are influenced by functional groups:
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate has potential applications in various fields:
Imidazole derivatives represent a cornerstone of medicinal chemistry, with Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS 164330-69-2) emerging as a structurally complex variant of this privileged scaffold. Characterized by its fused aromatic-aniline system and ester functionality, this compound exemplifies strategic molecular design in heterocyclic chemistry. Its precise stereoelectronic configuration enables diverse binding interactions with biological targets, while the electron-rich imidazole core facilitates participation in click chemistry and coordination complexes. The compound’s multifunctional architecture—combining hydrogen-bond donors (amino group), hydrogen-bond acceptors (carbonyl, imidazole nitrogen), and lipophilic domains (methylphenyl, ethyl ester)—positions it as a versatile synthon for antibacterial and anticancer drug development [2] [6].
This molecule belongs to the N-substituted imidazole carboxylate family, with systematic IUPAC name Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate. Its molecular framework integrates three key components:
Table 1: Fundamental Identifiers of Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 164330-69-2 | [2] [4] [6] |
Molecular Formula | C₁₄H₁₇N₃O₂ | [2] [6] |
Molecular Weight | 259.30 g/mol | [2] [4] |
SMILES Notation | NC1=CC=C(C)C=C1N2C=NC(C(OCC)=O)=C2C | [4] [9] |
InChI Key | LGQOIBVVNHVTET-UHFFFAOYSA-N | [6] |
Purity Specifications | ≥95% (HPLC) | [2] [6] |
Physical Form | Light yellow to yellow solid | [2] [4] |
The orthogonal positioning of the amino group relative to the imidazole linkage creates opportunities for intramolecular hydrogen bonding, potentially stabilizing twisted conformations. This stereoelectronic profile distinguishes it from simpler imidazole esters like Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (Aldrich CPR), which lacks the aromatic-aniline moiety [3].
Imidazole chemistry evolved significantly following the isolation of histidine in 1896, but targeted synthesis of N-aryl imidazole carboxylates accelerated only in the late 20th century with advances in:
Commercial availability of this specific derivative emerged circa 2010–2015 through specialty suppliers like Synthonix Corporation (Catalog #E66283) and MSE Supplies, reflecting pharmaceutical industry demand for complex heterocyclic intermediates. The compound’s structural complexity required innovative routes such as:
This synthetic evolution illustrates how methodological breakthroughs enabled access to previously inaccessible imidazole architectures.
As a fused biheterocyclic system, this compound embodies three design principles critical to modern antibacterial development:
Table 2: Structural Comparison with Bioactive Imidazole Derivatives
Compound | Core Structure | Therapeutic Role | Key Structural Differences |
---|---|---|---|
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate | N-aryl imidazole carboxylate | Synthetic intermediate | - Ortho-aminoaryl substituent |
Telithromycin (FDA-approved 2001) | Macrolide with imidazole pendant | Ketolide antibiotic | - Imidazole as peripheral substituent |
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate | N-aryl imidazole carboxylate | Unknown | - Amino at C5 vs methyl at C5 |
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | N-alkyl imidazole carboxylate | Building block | - Amino at C2, no aryl group |
Tedizolid (FDA-approved 2014) | Oxazolidinone with tetrazole | Oxazolidinone antibiotic | - Tetrazole instead of imidazole |
The strategic incorporation of five-membered heterocycles like imidazole in FDA-approved antibiotics (e.g., telithromycin’s imidazole pendant) demonstrates their critical role in overcoming bacterial resistance mechanisms. This compound’s structural features align with established structure-activity relationship (SAR) trends observed in β-lactam and oxazolidinone antibiotics, where:
The compound serves as a precursor to novel non-penicillin-based antibiotics urgently needed against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa, pathogens prioritized by WHO for new drug development.
Table 3: Key Suppliers and Research Specifications
Supplier | Catalog Number | Purity | Pack Sizes | Storage Conditions |
---|---|---|---|---|
MSE Supplies | CM3993 | ≥95% | 100mg, 250mg, 1g | 2–8°C |
Synthonix Corporation | E66283 | >98% | 100mg, 250mg | Refrigerator |
BLD Pharm | N/A | Unspecified | Variable global stock | Room temperature (dark, inert) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: